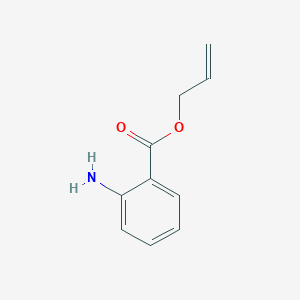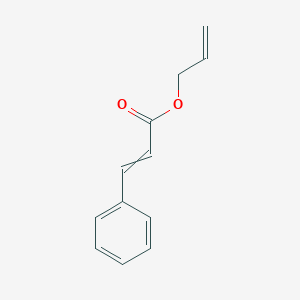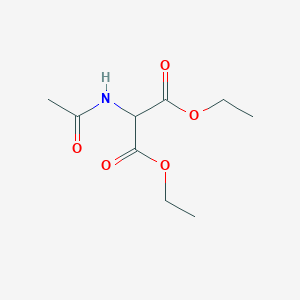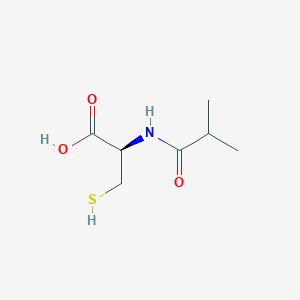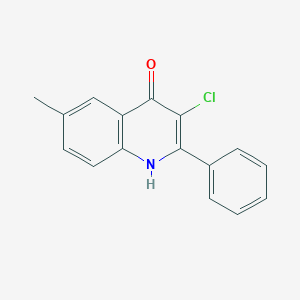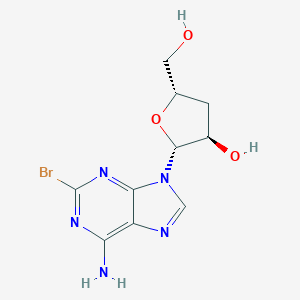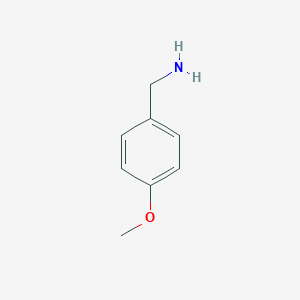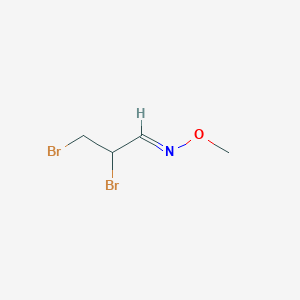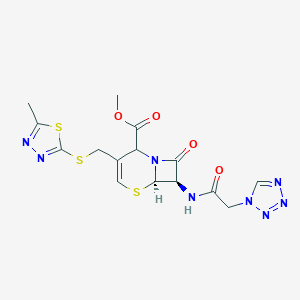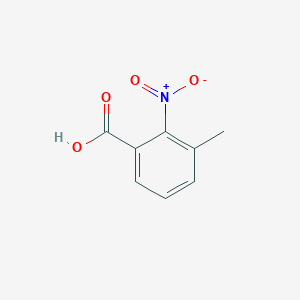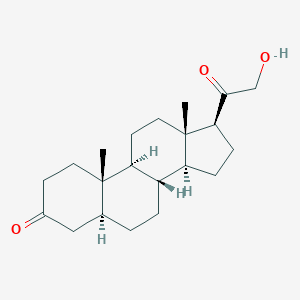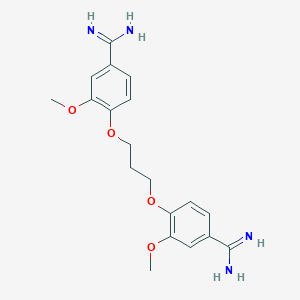
1,3-Bis(4-amidino-2-methoxyphenoxy)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4-amidino-2-methoxyphenoxy)propane, also known as BAMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a bisphosphonate derivative that contains amidine and methoxyphenyl moieties. BAMPP has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
1,3-Bis(4-amidino-2-methoxyphenoxy)propane exerts its pharmacological effects by inhibiting the activity of farnesyl pyrophosphate synthase (FPPS), an enzyme that is involved in the mevalonate pathway. This pathway is essential for the biosynthesis of isoprenoid compounds, which are important for various cellular functions, including protein prenylation. By inhibiting FPPS, 1,3-Bis(4-amidino-2-methoxyphenoxy)propane can disrupt protein prenylation and inhibit the activity of small GTPases, which are involved in various cellular processes, including bone resorption.
Effets Biochimiques Et Physiologiques
1,3-Bis(4-amidino-2-methoxyphenoxy)propane has been shown to inhibit bone resorption and promote bone formation in preclinical studies. The compound has also been shown to have anti-tumor activity in various cancer cell lines. Additionally, 1,3-Bis(4-amidino-2-methoxyphenoxy)propane has been studied for its potential applications in treating osteoporosis, Paget's disease, and other bone-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,3-Bis(4-amidino-2-methoxyphenoxy)propane is its ability to selectively inhibit FPPS without affecting other enzymes in the mevalonate pathway. This specificity makes it a promising candidate for drug development. However, one of the limitations of 1,3-Bis(4-amidino-2-methoxyphenoxy)propane is its poor solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 1,3-Bis(4-amidino-2-methoxyphenoxy)propane. One area of interest is the development of more soluble formulations of the compound for in vivo studies. Additionally, further studies are needed to investigate the potential therapeutic applications of 1,3-Bis(4-amidino-2-methoxyphenoxy)propane in various diseases, including cancer and bone-related disorders. Finally, more research is needed to understand the mechanism of action of 1,3-Bis(4-amidino-2-methoxyphenoxy)propane and its effects on cellular processes.
Méthodes De Synthèse
1,3-Bis(4-amidino-2-methoxyphenoxy)propane can be synthesized through a multistep process that involves the reaction of 4-amidino-2-methoxyphenol with 3-bromo-1-chloropropane, followed by the reaction with triethylamine and phosphorus oxychloride. The resulting compound is then treated with sodium hydroxide to produce 1,3-Bis(4-amidino-2-methoxyphenoxy)propane.
Applications De Recherche Scientifique
1,3-Bis(4-amidino-2-methoxyphenoxy)propane has been studied for its potential applications in various fields, including drug development, cancer treatment, and bone regeneration. The compound has shown promising results in preclinical studies for its ability to inhibit bone resorption and promote bone formation.
Propriétés
Numéro CAS |
124076-65-9 |
|---|---|
Nom du produit |
1,3-Bis(4-amidino-2-methoxyphenoxy)propane |
Formule moléculaire |
C19H24N4O4 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
4-[3-(4-carbamimidoyl-2-methoxyphenoxy)propoxy]-3-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C19H24N4O4/c1-24-16-10-12(18(20)21)4-6-14(16)26-8-3-9-27-15-7-5-13(19(22)23)11-17(15)25-2/h4-7,10-11H,3,8-9H2,1-2H3,(H3,20,21)(H3,22,23) |
Clé InChI |
YBEQGLWWCCCCRA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C(=N)N)OCCCOC2=C(C=C(C=C2)C(=N)N)OC |
SMILES canonique |
COC1=C(C=CC(=C1)C(=N)N)OCCCOC2=C(C=C(C=C2)C(=N)N)OC |
Autres numéros CAS |
124076-65-9 |
Synonymes |
1,3-BAMPP 1,3-bis(4-amidino-2-methoxyphenoxy)propane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Azoniatricyclo[3.3.3.01,5]undecane;chloride](/img/structure/B45367.png)

